molecular formula C13H32O6Si2 B091341 Bis(triethoxysilyl)methane CAS No. 18418-72-9

Bis(triethoxysilyl)methane

Cat. No.: B091341
CAS No.: 18418-72-9
M. Wt: 340.56 g/mol
InChI Key: NIINUVYELHEORX-UHFFFAOYSA-N
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Description

Bis(triethoxysilyl)methane is an organosilicon compound with the molecular formula C13H32O6Si2. It is a colorless to almost colorless clear liquid that is primarily used in the fabrication of organosilica membranes. This compound is known for its ability to form stable silica networks, making it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

Bis(triethoxysilyl)methane (BTESM) is primarily used in the fabrication of organosilica membranes . Its primary targets are the silica networks within these membranes .

Mode of Action

BTESM interacts with its targets by forming a coating on the silica networks . This coating is then fired at controlled temperatures to create a stable membrane structure . The organic linking ethane groups in BTESM start to thermally decompose at temperatures higher than 300 °C .

Biochemical Pathways

The key biochemical pathway involved in the action of BTESM is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the case of BTESM, this process is used to form a solid membrane from a liquid sol .

Pharmacokinetics

While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not typically applicable to BTESM, it’s worth noting that the compound’s bioavailability in its target environment (i.e., the silica network) is influenced by factors such as the temperature at which the coating is fired .

Result of Action

The result of BTESM’s action is the formation of a stable, organosilica membrane with improved thermal and oxidation stability . These membranes have been shown to exhibit high selectivity values for certain gas permeation properties .

Action Environment

The action, efficacy, and stability of BTESM are influenced by several environmental factors. These include the temperature at which the BTESM coating is fired, the atmosphere in which the firing takes place, and the specific heat treatment applied . For example, firing at temperatures between 550-700 °C has been shown to enhance the thermal stability of BTESM membranes .

Biochemical Analysis

Biochemical Properties

Most of the available research focuses on its physical properties and applications in material science

Molecular Mechanism

It’s known that the compound can form porous structures when used in the fabrication of organosilica membranes , but how it interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is not clear.

Temporal Effects in Laboratory Settings

The stability and degradation of Bis(triethoxysilyl)methane over time in laboratory settings have been studied to some extent. For instance, it’s known that the compound can withstand high temperatures during the fabrication of organosilica membranes . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilyl)methane typically involves the reaction of chloromethylsilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{ClCH}_2\text{Si(OEt)}_3 + \text{EtOH} \rightarrow \text{(EtO)}_3\text{SiCH}_2\text{Si(OEt)}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis and condensation of triethoxysilane derivatives. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanol groups.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Bis(triethoxysilyl)methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Bis(triethoxysilyl)ethane
  • Bis(triethoxysilyl)ethylene
  • Bis(triethoxysilyl)acetylene

Comparison: Bis(triethoxysilyl)methane is unique due to its ability to form highly stable silica networks with precise control over pore size. Compared to its analogs, such as bis(triethoxysilyl)ethane and bis(triethoxysilyl)ethylene, this compound offers superior thermal stability and resistance to hydrolysis. This makes it particularly valuable in applications requiring long-term durability and stability under harsh conditions .

Properties

IUPAC Name

triethoxy(triethoxysilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIINUVYELHEORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430903
Record name BIS(TRIETHOXYSILYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18418-72-9
Record name BIS(TRIETHOXYSILYL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bis(triethoxysilyl)methane acts as a building block in the formation of silica networks. Its triethoxysilyl groups (Si(OC2H5)3) undergo hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds. The methylene bridge (-CH2-) between the two silicon atoms acts as a spacer, influencing the network pore size and flexibility [, , ]. This control over network structure directly impacts the material's gas permeation properties, mechanical strength, and thermal stability [, , ].

A:

    • 29Si NMR: This technique provides information about the silicon environment in BTESM, distinguishing between different siloxane species (T1, T2, T3) formed during hydrolysis and condensation [, ].
    • FT-IR: This method reveals characteristic absorption bands associated with Si-O-Si, Si-C, C-H, and other functional groups present in BTESM and its derived materials [, ].
    • Temperature: Elevated temperatures promote condensation reactions, leading to network densification and potentially affecting pore size and permeability []. Calcination temperature also influences the final structure of BTESM-derived silica membranes [].
    • pH: Acidic or basic conditions catalyze the hydrolysis and condensation of BTESM. Controlling the pH is crucial for tailoring the network formation process [].

    A: While BTESM itself is not typically used as a catalyst, it serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to create periodic mesoporous organosilicas (PMOs) with a controlled pore structure []. These PMOs can be further functionalized to incorporate catalytic sites like sulfonic acid groups []. These materials find applications in reactions such as:

    • Esterification: Sulfonic acid-functionalized, magnetic methylene-based organosilica derived from BTESM has been successfully used as a recyclable catalyst in the esterification of carboxylic acids with alcohols for biodiesel production [].
    • Knoevenagel Condensation: Amine-containing yolk-shell structured magnetic organosilica nanocomposites, derived from BTESM, exhibit high efficiency in catalyzing the Knoevenagel reaction [].

    ANone: Computational chemistry techniques are valuable tools for understanding and predicting the properties of BTESM and its derivatives.

    • Molecular Dynamics (MD) Simulations: These simulations can model the structural evolution of BTESM-derived networks during the sol-gel process, providing insights into the influence of factors like temperature, pH, and solvent on the final material properties [].

    ANone: The structure of BTESM significantly influences the properties of the resulting materials.

    • Methylene Bridge Length: Increasing the length of the alkylene bridge in bridged polysilsesquioxanes (from -CH2- in BTESM to longer chains) affects the mesostructure and porosity of the resulting materials [].
    • Organic Group Substitution: Replacing the methylene bridge with other organic groups, like ethylene or benzene, alters the flexibility and pore size of the resulting silica networks, impacting their gas permeation properties [, , ].
    • Metal Doping: Incorporating metal ions, such as aluminum, into BTESM-derived networks can further modify pore size and enhance gas separation performance [].

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